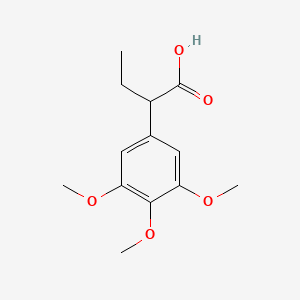
2-(3,4,5-trimethoxyphenyl)butanoic Acid
概要
説明
2-(3,4,5-Trimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O5 It is characterized by the presence of a butanoic acid moiety attached to a 3,4,5-trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-(3,4,5-Trimethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
作用機序
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
類似化合物との比較
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)ethanoic acid
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid
- 2-(3,4,5-Trimethoxyphenyl)pentanoic acid
Uniqueness
2-(3,4,5-Trimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the presence of three methoxy groups on the phenyl ring and the butanoic acid moiety. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
1212160-00-3 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
(2R)-2-(3,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m1/s1 |
InChIキー |
WBULUDGUWZFLMO-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
異性体SMILES |
CC[C@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
正規SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














